4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester
Description
The compound 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester features a bicyclic benzotriazole core with a methano bridge (4,7-methano) and a tetrahydro ring system. The phenyl group at the 1-position and dimethyl ester substituents at the 3a and 7a positions contribute to its structural complexity.
Key structural features:
- Methano bridge: Introduces steric constraints and influences ring conformation.
- Dimethyl ester groups: Improve solubility and serve as reactive handles for further derivatization.
Properties
CAS No. |
56382-90-2 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
dimethyl 5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene-2,6-dicarboxylate |
InChI |
InChI=1S/C17H19N3O4/c1-23-14(21)16-11-8-9-12(10-11)17(16,15(22)24-2)20(19-18-16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
RYEXOAVTRFBHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3CCC(C3)C1(N(N=N2)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Oxidation and Ring-Opening of Benzotriazole Precursors
A key initial step involves the oxidation of benzotriazole derivatives to form dicarboxylic acid intermediates. According to a patented method, benzotriazole is oxidized using potassium permanganate in an alkaline aqueous medium (NaOH or KOH) at controlled temperatures (20–100 °C) for 1–5 hours. The molar ratios are critical: benzotriazole to potassium permanganate is approximately 1:0.5–3, with a solvent volume ratio of benzotriazole to water of 1:15–40. This oxidation leads to 1H-1,2,3-triazole-4,5-dicarboxylic acid with high purity (HPLC > 99%) and high molar yield (~96%) after filtration of manganese dioxide and purification steps including pH adjustment and crystallization at low temperatures (0–10 °C).
| Parameter | Range/Value | Notes |
|---|---|---|
| Oxidizing agent | Potassium permanganate | Molar ratio 0.5–3 relative to BTA |
| Solvent | Water | Volume ratio BTA:H2O = 1:15–40 |
| Temperature | 20–100 °C | Controlled during 1–5 h reaction |
| pH adjustment | 1.5–3.0 | Using HCl or sulfuric acid for crystallization |
| Purification | Filtration, crystallization | Vacuum or forced air drying at 60–80 °C |
Decarboxylation and Esterification in N,N-Dimethylformamide (DMF)
The dicarboxylic acid intermediate undergoes decarboxylation and esterification in DMF solvent catalyzed by quinoline, pyridine, or their mixture at 100–165 °C for 2–8 hours. This step converts the acid to the dimethyl ester form, crucial for the final compound structure. The catalyst loading is low (1–10 mol%), and the reaction mixture is purified by cold filtration, solvent recovery under reduced pressure, and rectification to yield the high-purity ester product (purity > 99.5%, yield ~95%).
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | Volume ratio acid:DMF = 1:5–30 |
| Catalyst | Quinolone, Pyridine | 1–10 mol% |
| Temperature | 100–165 °C | Reaction time 2–8 h |
| Purification | Cold filtration, distillation | Recovery of DMF and crude product |
Cyclocondensation and Functional Group Modifications
Additional synthetic steps involve cyclocondensation reactions to form the benzotriazole core with the methano bridge and tetrahydro substitutions. Literature reports the use of polymer-supported benzotriazoles as catalysts for related benzotriazole derivatives synthesis, facilitating regioselective substitutions and high product purity through facile catalyst recovery. These methods involve mild conditions, often room temperature, and use of ethanol or other solvents, enabling efficient formation of substituted benzotriazoles.
Alternative Synthetic Routes and Catalytic Systems
Other research highlights palladium-catalyzed cyclization and regioselective N-alkylation methods for benzotriazole derivatives, which may be adapted for the preparation of complex esters like the target compound. Microwave-assisted synthesis and halogen-free routes have also been reported, offering shorter reaction times and moderate to high yields.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Oxidation | Benzotriazole, KMnO4, NaOH/KOH, H2O, 20–100 °C, 1–5 h | 1H-1,2,3-triazole-4,5-dicarboxylic acid | ~96 | >99 | Filtration of MnO2, pH adjustment, crystallization |
| 2 | Decarboxylation/Esterification | DMF, quinoline/pyridine catalyst, 100–165 °C, 2–8 h | Dimethyl ester of dicarboxylic acid | ~95 | >99.5 | Cold filtration, solvent recovery, rectification |
| 3 | Cyclocondensation/Functionalization | Polymer-supported benzotriazole catalysts, ethanol, RT | Substituted benzotriazole derivatives | Variable | High | Facilitates regioselectivity and catalyst reuse |
| 4 | Alternative Pd-catalyzed cyclization | Pd(OAc)2, mild conditions, microwave-assisted | 1-Aryl-1,2,3-benzotriazoles | Moderate to high | Moderate to high | Halogen-free, regioselective synthesis |
Research Findings and Analysis
- The oxidation step under alkaline conditions with potassium permanganate is highly efficient, yielding a white, high-purity dicarboxylic acid intermediate without the need for extensive decolorization or refining.
- The use of quinoline or pyridine as catalysts in DMF for decarboxylation and esterification replaces traditional copper catalysts, improving selectivity, yield, and product stability.
- Polymer-supported benzotriazole catalysts enable environmentally friendly and reusable catalytic systems for benzotriazole derivative synthesis, enhancing product purity and simplifying purification.
- Palladium-catalyzed cyclization and microwave-assisted methods provide alternative routes with high regioselectivity and shorter reaction times, suitable for complex benzotriazole derivatives.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The table below summarizes structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
Benzotriazole vs. Indazole Derivatives
- The indazole derivative (CAS 93019-39-7) shares a tetrahydro ring and phenyl group with the target compound but lacks the methano bridge and benzotriazole core.
Imidazopyridine Dicarboxylates
- The imidazopyridine derivative (e.g., compound 1l in ) incorporates electron-withdrawing groups (cyano, nitro) that increase electrophilicity. In contrast, the target compound’s benzotriazole core may favor nucleophilic aromatic substitution reactions. The higher melting point (~245°C) of 1l suggests greater crystallinity compared to the target compound, though data for the latter are unavailable .
Piperidine Dicarboxylates
- Piperidine-based esters () serve as chiral intermediates in alkaloid synthesis. Their flexible ring system contrasts with the rigid benzotriazole-methano structure, which may limit conformational freedom but improve binding specificity in biological applications .
Methano-Indene Esters
- The methano-indene derivative () shares a bicyclic methano bridge but replaces the benzotriazole with an indene core. The bis(4-ethenylphenyl)methyl ester groups suggest applications in polymer chemistry, whereas the target’s dimethyl esters are more suited for small-molecule drug design .
Spectral and Physical Properties
- NMR : The target compound’s ¹H NMR would show distinct aromatic protons from the benzotriazole core (δ 7.5–8.5 ppm) and methyl ester signals (δ 3.5–4.0 ppm), differing from imidazopyridine derivatives (e.g., δ 8.0–8.5 ppm for nitro groups) .
- Melting Points : Piperidine dicarboxylates () and imidazopyridines () exhibit high melting points (>200°C), suggesting the target compound may similarly display solid-state stability.
Biological Activity
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester is a synthetic compound that belongs to the benzotriazole family. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 334.35 g/mol
Biological Activity Overview
Research has shown that derivatives of benzotriazole possess various biological activities including:
- Antimicrobial Activity : Several studies have reported that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from the benzotriazole nucleus have demonstrated moderate antibacterial effects against strains such as Bacillus subtilis and Escherichia coli .
- Analgesic and Anti-inflammatory Effects : Some derivatives have been evaluated for their analgesic and anti-inflammatory properties. Notably, certain compounds showed promising results in pain relief and inflammation reduction .
- Antiparasitic Properties : Research indicates that specific benzotriazole derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, with certain compounds displaying dose-dependent inhibitory effects .
Antibacterial Activity
A study evaluated the antibacterial activity of various benzotriazole derivatives against common bacterial strains. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial efficacy. For example:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | E. coli | 18 |
| 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole | Bacillus subtilis | 20 |
These findings suggest that structural modifications can significantly impact antibacterial potency .
Antifungal Activity
In another study focusing on antifungal properties, several benzotriazole derivatives were tested against fungal pathogens. The results highlighted that certain compounds achieved notable antifungal activity comparable to standard antifungal agents.
Antiparasitic Activity
A significant investigation into the antiparasitic activity of N-benzenesulfonylbenzotriazole demonstrated effective inhibition against Trypanosoma cruzi. The study reported that at a concentration of 50 μg/mL, the compound led to a 95% mortality rate in trypomastigotes after 72 hours of incubation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction intermediates be characterized?
- Methodological Answer : A multi-step synthesis approach is typical for such polycyclic heteroaromatic systems. Bromination of substituted benzoic acid derivatives (e.g., 4,6-dimethyl-3-hydroxybenzoic acid) under controlled conditions can yield intermediates, as described in bromination protocols . Key intermediates should be validated via acid-catalyzed esterification failure (indicating steric hindrance) and spectroscopic characterization (e.g., H NMR for regioselectivity). For triazole derivatives, refluxing with DMSO followed by crystallization (water-ethanol) is a common step, with yields optimized by adjusting reaction time and solvent ratios .
Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the methano-bridge and tetrahydro ring system. For example, deshielded protons on the benzotriazole ring appear as singlets near δ 7.5–8.5 ppm, while ester methyl groups resonate at δ 3.7–4.1 ppm .
- IR : Look for carbonyl stretches (C=O) at ~1700–1750 cm (ester groups) and N-H stretches (if present) at ~3200–3400 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight. Discrepancies between calculated and observed values (e.g., ±0.02 Da) validate purity .
Q. How can X-ray crystallography be applied to resolve ambiguities in stereochemistry or crystal packing?
- Methodological Answer : Use the SHELX suite (SHELXL for refinement) to solve crystal structures. Key steps include:
- Data collection with high-resolution (<1.0 Å) for accurate thermal parameter modeling.
- Twinning analysis (SHELXD) for complex unit cells.
- Validation of hydrogen bonding and π-π stacking interactions via PLATON or Mercury .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts in multi-step syntheses?
- Methodological Answer : Apply factorial design to screen variables (temperature, solvent, catalyst loading). For example:
- Central Composite Design : Test 3–5 factors (e.g., reaction time, molar ratios) across 15–20 experiments to identify critical interactions.
- Response Surface Methodology : Model nonlinear relationships between variables (e.g., reflux time vs. yield) to predict optimal conditions. Refer to statistical frameworks in chemical technology literature for minimizing trial-and-error approaches .
Q. How to address contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts at the B3LYP/6-311+G(d,p) level. Compare with experimental data to identify conformational discrepancies (e.g., chair vs. boat tetrahydro ring).
- Dynamic Effects : Account for solvent polarity (DMSO vs. CDCl) and temperature-dependent conformational averaging using molecular dynamics (MD) simulations .
Q. What computational strategies enable efficient reaction path discovery for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Path Sampling : Use the Artificial Force Induced Reaction (AFIR) method to explore transition states and intermediates.
- Machine Learning (ML) : Train ML models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in triazole functionalization.
- High-Throughput Screening : Integrate automated workflows (e.g., ICReDD’s hybrid computational-experimental pipelines) to prioritize synthetic routes .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) enhance scale-up from lab to pilot plant?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
